2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile
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Overview
Description
2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These can then be further modified to introduce the allylamino and phenyl-methylene groups . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with conditions varying based on the desired reaction.
Major Products: The major products depend on the specific reaction but can include various substituted thiazole derivatives.
Scientific Research Applications
2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to antimicrobial, antifungal, or anticancer effects, depending on the specific target .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptothiazole: Used in the rubber industry and as a corrosion inhibitor.
Thiazole-4-carboxylic acid: Investigated for its potential therapeutic applications
Properties
Molecular Formula |
C16H13N5S |
---|---|
Molecular Weight |
307.4g/mol |
IUPAC Name |
2-[[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C16H13N5S/c1-2-8-20-16-21-15(19)14(22-16)13(12(9-17)10-18)11-6-4-3-5-7-11/h2-7H,1,8,19H2,(H,20,21) |
InChI Key |
ILXFKXXSOOZDBU-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=CC=C2)N |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=CC=C2)N |
Origin of Product |
United States |
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